molecular formula C32H46O16 B1681711 Secoisolariciresinol diglucoside CAS No. 158932-33-3

Secoisolariciresinol diglucoside

Cat. No. B1681711
M. Wt: 686.7 g/mol
InChI Key: SBVBJPHMDABKJV-PGCJWIIOSA-N
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Description

Secoisolariciresinol diglucoside (SDG) is an antioxidant phytoestrogen present in flax, sunflower, sesame, and pumpkin seeds . It is a precursor of mammal lignans, which are produced in the colon from chemicals in foods . In food, it can be found in commercial breads containing flaxseed .


Synthesis Analysis

SDG can be synthesized from vanillin via secoisolariciresinol . The synthesis process involves several steps and requires specific conditions to ensure the correct formation of the SDG molecule .


Molecular Structure Analysis

The molecular formula of SDG is C32H46O16 . It has a molar mass of 686.704 g/mol . The IUPAC name for SDG is (2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol .


Chemical Reactions Analysis

SDG is known for its beneficial effects in inflammation, oxidative stress, heart disease, tumor progression, atherosclerosis, and diabetes . It has been shown to diminish leukocyte adhesion to and migration across the blood-brain barrier in vivo in the setting of aseptic encephalitis .


Physical And Chemical Properties Analysis

SDG is a natural product found in Linum usitatissimum . It is stable if stored as directed and should be protected from light and heat . Thermal decomposition may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides .

Scientific Research Applications

Cardiovascular Health

Research indicates that SDG has significant potential in addressing cardiovascular health issues. Prasad and colleagues (1999, 2008) demonstrated that SDG could reduce serum cholesterol and hypercholesterolemic atherosclerosis in rabbits fed a high-cholesterol diet. These studies suggest that the antioxidant properties of SDG contribute to its effectiveness in reducing cardiovascular risks (Prasad, 1999; Prasad, 2008).

Antidiabetic Properties

SDG has been explored for its antidiabetic properties as well. Prasad (2000) investigated the effects of SDG on the development of diabetes in diabetic prone BioBreeding rats, showing that SDG could prevent the incidence of diabetes by reducing oxidative stress, suggesting that type I diabetes (insulin-dependent diabetes mellitus) might be mediated through oxidative stress mechanisms (Prasad, 2000).

Antioxidant and Anti-inflammatory Effects

SDG exhibits antioxidant and anti-inflammatory properties. A study by Prasad (2000) on the antioxidant activity of SDG-derived metabolites, such as secoisolariciresinol, enterodiol, and enterolactone, showed a significant reduction in reactive oxygen species generation, indicating the potential of SDG metabolites as effective antioxidants (Prasad, 2000).

Cancer Prevention and Treatment

The antiestrogenic and antiproliferative potency of SDG and its derivatives on MCF-7 breast cancer cells were evaluated, showing that derivatives of SDG could inhibit cell growth and exhibit significant antiestrogenic effects, suggesting their potential as agents in hormone-dependent breast cancer treatment (Scherbakov et al., 2020).

Gut Health and Microbiota

SDG's role in gut health and its regulatory effects on gut microbiota have also been highlighted. Zhang et al. (2022) investigated SDG's effects on colonic inflammation induced by a high-fat diet, revealing that SDG could ameliorate morphologic damage of the colon and improve intestinal barrier integrity, partly through alterations in the gut microbiome (Zhang et al., 2022).

Safety And Hazards

SDG is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVBJPHMDABKJV-PGCJWIIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432760
Record name Secoisolariciresinol diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Secoisolariciresinol diglucoside

CAS RN

158932-33-3
Record name Secoisolariciresinol diglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158932-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Secoisolariciresinol diglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158932333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Secoisolariciresinol diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SECOISOLARICIRESINOL DIGLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9281L29MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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